3-(4-Propan-2-ylphenyl)prop-2-enoic acid

説明

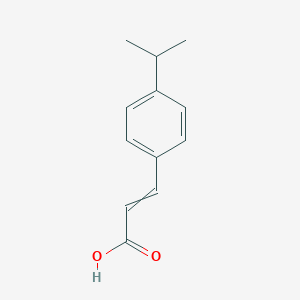

Structure

3D Structure

特性

IUPAC Name |

3-(4-propan-2-ylphenyl)prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O2/c1-9(2)11-6-3-10(4-7-11)5-8-12(13)14/h3-9H,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJDOOXOUSJDYFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)C=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301259475 | |

| Record name | 3-[4-(1-Methylethyl)phenyl]-2-propenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301259475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3368-21-6 | |

| Record name | 3-[4-(1-Methylethyl)phenyl]-2-propenoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3368-21-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-[4-(1-Methylethyl)phenyl]-2-propenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301259475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Strategies for 3 4 Propan 2 Ylphenyl Prop 2 Enoic Acid and Analogs

Chemo-Synthetic Approaches

The chemical synthesis of 3-(4-propan-2-ylphenyl)prop-2-enoic acid and its derivatives largely relies on well-established methods for forming α,β-unsaturated carboxylic acids. These approaches offer versatility and control over the molecular structure.

Conventional Reaction Pathways for Cinnamic Acid Derivatives

The synthesis of cinnamic acid and its derivatives is commonly achieved through several classical organic reactions. The Perkin reaction, for instance, involves the condensation of an aromatic aldehyde with an acid anhydride (B1165640) in the presence of an alkali salt of the acid, which acts as a base catalyst, to yield an α,β-unsaturated aromatic acid. thepharmajournal.com However, a significant drawback of the Perkin reaction is the potential for unwanted side reactions when aldehydes are in the presence of a base. jocpr.com For aromatic aldehydes with electron-donating substituents, the Knoevenagel and Doebner modification reactions often provide better yields, although they may require extended reaction times. jocpr.com

Other notable methods include the Claisen-Schmidt condensation, which prepares (E)-cinnamic acid derivatives in high yields using sodium metal and a catalytic amount of methanol. jocpr.com The Heck reaction offers another route, utilizing a palladium catalyst to couple aryl halides with acrylic acid derivatives. researchgate.net Modifications to the Heck reaction, such as using a Pd-macrocyclic complex catalyst, have been shown to produce good yields at relatively high temperatures. researchgate.net Aldolic condensation, reacting acetic acid or allyl acetate-based titanium enolates with aldehydes, also provides good yields of trans-cinnamic acid derivatives under mild conditions. researchgate.net

Synthesis of 4-Isopropylcinnamic Acid via Knoevenagel Condensation and Related Methods

The Knoevenagel condensation is a cornerstone for synthesizing cinnamic acids, including 4-isopropylcinnamic acid, the IUPAC name for this compound. matrix-fine-chemicals.com This reaction typically involves the condensation of an aromatic aldehyde with a compound containing an active methylene (B1212753) group, such as malonic acid, in the presence of a weak base like an amine or its salt. rsc.orgbepls.com The Doebner modification of the Knoevenagel condensation, which uses pyridine (B92270) and piperidine (B6355638), often leads to spontaneous decarboxylation to form the cinnamic acid derivative. thepharmajournal.comsemanticscholar.org

Recent advancements have focused on developing more environmentally friendly procedures. For example, a pyridine-free Knoevenagel condensation has been investigated using triethylamine (B128534) as a surrogate for the carcinogenic pyridine. rsc.org Another green approach involves microwave-assisted Knoevenagel condensation in water, using tetrabutylammonium (B224687) bromide and potassium carbonate as catalysts, which results in excellent yields and high purity of the product. semanticscholar.org The optimization of reaction conditions, such as reactant proportions and reaction time, can significantly impact the yield, with some studies achieving yields as high as 90%. researchgate.net

Table 1: Comparison of Knoevenagel Condensation Methods for Cinnamic Acid Synthesis

| Method | Catalyst/Base | Solvent | Key Advantages |

|---|---|---|---|

| Doebner Modification | Pyridine/Piperidine | Excess basic solvent | Facilitates easy decarboxylation |

| Pyridine-Free | Triethylamine | Toluene (B28343) | Avoids carcinogenic pyridine |

| Microwave-Assisted | TBAB/K2CO3 | Water | Environmentally friendly, rapid, high yield |

Synthesis of Ester and Amide Analogs of this compound

The carboxyl group of this compound can be readily modified to form ester and amide analogs, which often exhibit distinct biological activities. beilstein-journals.orgnih.gov

Esterification is a common method for synthesizing ester derivatives. A modified Steglich esterification using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) as a coupling agent in acetonitrile (B52724) has been shown to produce (E)-cinnamate derivatives in good yields with mild heating. nih.gov This method is considered greener than traditional approaches that use chlorinated solvents. nih.gov Direct esterification of cinnamic acids with phenols can be achieved using a heteropolyacid catalyst, which is reusable and environmentally friendly. researchgate.net

Amidation reactions are employed to synthesize amide analogs. The carboxyl group of cinnamic acid can be activated to facilitate amide bond formation. One method involves the use of triazine-based reagents, such as 2,4,6-trichloro-1,3,5-triazine (TCT), in a deep eutectic solvent. beilstein-journals.org Another approach utilizes N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC·HCl) for the synthesis of cinnamic acid amides. beilstein-journals.org A greener method for amidation involves a borane-catalyzed reaction under solvent-free conditions. beilstein-journals.org

Enzymatic and Biocatalytic Syntheses

Enzymatic and biocatalytic methods offer a green and highly selective alternative to traditional chemical synthesis for producing cinnamic acid derivatives. These methods often proceed under mild conditions with high efficiency.

Regioselective Esterification Methods for Cinnamic Acid Derivatives

Enzymes, particularly lipases, are widely used as catalysts for the esterification of cinnamic acids. Novozym 435, an immobilized lipase (B570770), has been successfully used to synthesize various cinnamic acid esters, such as ethyl ferulate and octyl methoxycinnamate, with high conversion rates. nih.gov The use of solvents and higher reaction temperatures can improve the conversion and shorten the reaction time. nih.gov Importantly, the enzyme can be reused multiple times without a significant loss of activity. nih.gov Lipozyme TLIM is another lipase that has been effectively used to catalyze the synthesis of esters like ethyl cinnamate, butyl cinnamate, and benzyl (B1604629) cinnamate. medcraveonline.com The choice of solvent can influence the reaction, with isooctane (B107328) and acetone (B3395972) being reported as suitable media for different reactions. medcraveonline.com

Table 2: Enzymatic Esterification of Cinnamic Acid Derivatives

| Enzyme | Substrates | Product | Conversion/Yield |

|---|---|---|---|

| Novozym 435 | Ferulic acid, Ethanol | Ethyl ferulate | 87% |

| Novozym 435 | p-Methoxycinnamic acid, 2-Ethyl hexanol | Octyl methoxycinnamate | 90% |

| Lipozyme TLIM | Cinnamic acid, Ethanol | Ethyl cinnamate | 86% |

| Lipozyme TLIM | Cinnamic acid, Benzyl alcohol | Benzyl cinnamate | High |

Coenzyme A Ligation in Cinnamic Acid Conjugate Synthesis

Coenzyme A (CoA) ligation is a crucial step in the biosynthesis of many secondary metabolites derived from cinnamic acids. d-nb.infocbs.dk This reaction is catalyzed by CoA ligases, which activate the carboxylic acid to form a reactive thioester bond with CoA. d-nb.inforesearchgate.net In plants, 4-coumarate:CoA ligase (4CL) is a key enzyme that catalyzes the ATP-dependent conversion of trans-4-coumaric acid to its CoA ester. d-nb.info This enzymatic activation is the initial step for the biosynthesis of flavonoids and other natural products. d-nb.info

Researchers have developed bioorthogonal methods for the enzymatic synthesis of a library of cinnamoyl-CoA esters using promiscuous plant ligases. d-nb.infocbs.dk This approach allows for the production of CoA conjugates with different functionalities in high purity. d-nb.infocbs.dk Microbial aromatic acid CoA ligases have also been identified and shown to be highly active enzymes capable of rapid and high-yield synthesis of aromatic-acid CoA thioesters under mild aqueous conditions. nih.gov These enzymatic systems provide a powerful tool for biocatalytic cascades to produce valuable compounds derived from cinnamic acids. d-nb.inforesearchgate.net

Green Chemistry Considerations in Synthesis Development

The development of synthetic strategies for this compound and its analogs is increasingly guided by the principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances. purkh.com Traditional methods for synthesizing cinnamic acids, such as the Perkin reaction and the Knoevenagel condensation, often rely on harsh conditions, toxic solvents, and hazardous reagents. thepharmajournal.comwikipedia.orgnumberanalytics.com Consequently, significant research has focused on creating more environmentally benign and efficient alternatives. These green approaches prioritize the use of safer solvents, alternative catalysts, energy-efficient methodologies, and biocatalysis to improve the sustainability of the synthetic process. purkh.combepls.com

Catalyst and Solvent Modifications in Knoevenagel Condensation

The Knoevenagel condensation, a key reaction for producing cinnamic acids from aromatic aldehydes and malonic acid, traditionally uses toxic and carcinogenic solvents like pyridine, often with piperidine as a catalyst. rsc.orgtandfonline.com Green chemistry initiatives have sought to replace these hazardous components.

One major advancement is the development of solvent-free, or neat, reaction conditions. rsc.org Solvent-free Knoevenagel condensations, using environmentally benign amines or ammonium (B1175870) salts like ammonium bicarbonate as catalysts, have proven effective for a variety of benzaldehydes. tandfonline.comresearchgate.net This approach not only eliminates the need for hazardous solvents but also simplifies product isolation and can lead to high yields and purity. researchgate.net For instance, a study demonstrated that a solvent-free procedure using ammonium bicarbonate as a catalyst provided excellent conversion of various benzaldehydes into their corresponding cinnamic acids. tandfonline.com

Another strategy involves replacing pyridine with less toxic alternatives. Triethylamine (TEA) has been investigated as a potential surrogate for pyridine, functioning effectively as a base in combination with toluene as the reaction medium. rsc.org The use of a TEA-toluene system offers easier handling, separation, and recycling of the solvent and catalyst. rsc.org Furthermore, ionic liquids, particularly reusable pyrrolidinium-based protic ionic liquids (PyrrILs), have been employed to catalyze the Knoevenagel condensation under solvent-free conditions, yielding good quantities of the desired products and allowing for catalyst recycling. rsc.org

The use of water as a solvent is another cornerstone of green synthesis. organic-chemistry.org Some methods have successfully utilized water as a benign solvent for cinnamic acid derivatization, for example, by using isobutyl chloroformate to activate the carboxylic group for subsequent reactions. beilstein-journals.orgnih.gov Organocatalysts such as proline have also been used to mediate the Knoevenagel condensation in greener solvents like ethanol. nih.gov

| Catalyst | Solvent | Key Advantage | Reference |

|---|---|---|---|

| Ammonium Bicarbonate | Solvent-free | Avoids toxic pyridine and piperidine; environmentally benign. | tandfonline.comresearchgate.net |

| Triethylamine (TEA) | Toluene | Pyridine-free system with easier handling and recycling. | rsc.org |

| Pyrrolidinium Ionic Liquids (PyrrILs) | Solvent-free | Reusable catalyst system. | rsc.org |

| Proline | Ethanol | Uses a green solvent and an organocatalyst. | nih.gov |

| Tetrabutylammonium bromide (TBAB) / K2CO3 | Water / Microwave | Eco-friendly procedure with high purity and excellent yield. | thepharmajournal.com |

Energy-Efficient Synthesis

Microwave-assisted organic synthesis has emerged as a powerful tool in green chemistry, often leading to dramatic reductions in reaction times, increased yields, and lower energy consumption compared to conventional heating methods. mdpi.com This technology has been successfully applied to the synthesis of cinnamic acid and its derivatives. thepharmajournal.com For example, the Knoevenagel condensation of aromatic aldehydes and malonic acid can be performed under microwave irradiation in the presence of catalysts like polyphosphate ester or a combination of tetrabutylammonium bromide (TBAB) and potassium carbonate (K2CO3). thepharmajournal.com These microwave-assisted methods are often quicker, more efficient, and can be performed under solvent-free conditions or in green solvents like water. thepharmajournal.combeilstein-journals.org The direct interaction of microwaves with the reactants and catalysts ensures efficient and localized heating, accelerating the conversion to the final product. mdpi.com

| Reaction Type | Catalyst/Mediator | Reaction Time | Key Advantage | Reference |

|---|---|---|---|---|

| Knoevenagel Condensation | Polyphosphate ester | Not specified | Allows use of electron-donating substituents. | thepharmajournal.com |

| Knoevenagel Condensation | TBAB / K2CO3 | Not specified | Simple, eco-friendly procedure with excellent yields. | thepharmajournal.com |

| Decarboxylative Condensation | None specified | 5-10 minutes | Rapid synthesis with high yields (up to 98%). | mdpi.com |

| Esterification | N-fluorobenzenesulfonimide (NFSi) | 30 minutes | Energy saving, simple isolation, non-metal catalyst. | mdpi.com |

| [3+2] Cycloaddition | Phosphine | 5 minutes | Significant reduction in reaction time. | arkat-usa.org |

Biocatalytic Approaches

Biocatalysis offers an attractive green alternative to traditional chemical synthesis, utilizing enzymes to perform reactions with high selectivity under mild, aqueous conditions. d-nb.info For the synthesis of cinnamic acid derivatives, enzymes such as Phenylalanine Ammonia (B1221849) Lyase (PAL) are of particular interest. acs.orgnih.gov PALs catalyze the reversible hydroamination of cinnamic acids to form phenylalanine derivatives. acs.org While the natural equilibrium favors the formation of the cinnamic acid, this enzymatic approach can be engineered for synthetic purposes. acs.org

Furthermore, other enzymes can be used to activate carboxylic acids for subsequent transformations. For example, 4-coumarate:CoA ligase (4CL) can convert cinnamic acids into their corresponding coenzyme A (CoA) thioesters. d-nb.info These activated intermediates can then be used in biocatalytic cascades to produce a variety of derivatives, demonstrating a convenient and highly specific method for generating functionalized molecules without by-products. d-nb.info The use of enzymes aligns with green chemistry principles by operating in water at ambient temperature and pressure, reducing both energy consumption and the need for hazardous reagents. purkh.com

Advanced Spectroscopic and Structural Characterization Methodologies for 3 4 Propan 2 Ylphenyl Prop 2 Enoic Acid and Derivatives

Vibrational Spectroscopy Applications (FT-IR, FT-Raman)

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) techniques, is fundamental in identifying the functional groups and probing the molecular structure of 3-(4-propan-2-ylphenyl)prop-2-enoic acid. These methods measure the vibrational transitions within the molecule, which are sensitive to the chemical environment and bonding.

In the FT-IR spectrum of cinnamic acid and its derivatives, the most prominent bands are associated with the carboxylic acid and the propenoic acid moieties. rasayanjournal.co.in The carbonyl (C=O) stretching vibration of the carboxylic acid group typically appears as a strong absorption band in the region of 1680–1720 cm⁻¹. For cinnamic acid itself, this band is observed around 1688 cm⁻¹. scielo.org.mx The presence of the isopropyl substituent on the phenyl ring is unlikely to shift this value significantly.

The olefinic C=C stretching vibration from the prop-2-enoic acid chain is also a key diagnostic peak, generally found in the 1600–1650 cm⁻¹ range. In cinnamic acid, this peak is located at approximately 1631 cm⁻¹. scielo.org.mx Aromatic C-H stretching vibrations are expected to appear in the 3000–3150 cm⁻¹ region. nih.gov

FT-Raman spectroscopy provides complementary information. In the FT-Raman spectrum, the C=C stretching mode is often more intense than in the FT-IR spectrum. The symmetric stretching of the carboxylate group, if the molecule is deprotonated, would be a strong band around 1400 cm⁻¹.

Table 1: Expected Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| O-H (Carboxylic Acid) | Stretching | 2500-3300 (broad) |

| C-H (Aromatic) | Stretching | 3000-3150 |

| C-H (Aliphatic) | Stretching | 2850-3000 |

| C=O (Carboxylic Acid) | Stretching | 1680-1720 |

| C=C (Olefinic) | Stretching | 1600-1650 |

| C=C (Aromatic) | Stretching | 1450-1600 |

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural confirmation of this compound, providing detailed information about the carbon and hydrogen frameworks.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the vinylic, aromatic, and isopropyl protons. The two vinylic protons of the propenoic acid chain will appear as doublets due to coupling with each other. For trans-cinnamic acid derivatives, the coupling constant (J) between these protons is typically large, around 16 Hz. The proton alpha to the carbonyl group is expected to resonate downfield from the beta proton. The aromatic protons will appear in the aromatic region (typically 7.0-8.0 ppm), and their splitting pattern will be indicative of the 1,4-disubstituted benzene ring. The isopropyl group will exhibit a septet for the methine proton and a doublet for the two equivalent methyl groups.

¹³C NMR: The carbon NMR spectrum provides information on all the unique carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid is the most deshielded, appearing in the range of 165-185 ppm. wisc.edu The vinylic carbons will resonate in the olefinic region (110-150 ppm), and the aromatic carbons will also appear in this range. The carbons of the isopropyl group will be found in the aliphatic region (0-50 ppm). For various substituted cinnamic acids, the carboxyl carbon chemical shift is consistently observed around 167-168 ppm in DMSO-d₆. rsc.orgrsc.org

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound | ¹H NMR | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | | :--- | :--- | :--- | :--- | | Carboxylic Acid (-COOH) | 12.0-13.0 | singlet (broad) | - | | Vinylic Proton (β to COOH) | 7.6-7.8 | doublet | ~16 | | Vinylic Proton (α to COOH) | 6.4-6.6 | doublet | ~16 | | Aromatic Protons | 7.3-7.6 | multiplet | - | | Isopropyl Methine (-CH) | 2.9-3.1 | septet | ~7 | | Isopropyl Methyl (-CH₃) | 1.2-1.4 | doublet | ~7 | | ¹³C NMR | Predicted δ (ppm) | | Carboxylic Acid (-C=O) | 167-173 | | Aromatic C (ipso, C-COOH) | 125-130 | | Vinylic C (β to COOH) | 140-145 | | Vinylic C (α to COOH) | 118-125 | | Aromatic C (ipso, C-isopropyl) | 148-152 | | Aromatic C | 126-130 | | Isopropyl Methine (-CH) | 30-35 | | Isopropyl Methyl (-CH₃) | 20-25 |

High-Resolution Mass Spectrometry (HRMS) in Structural Elucidation

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the elemental composition of this compound by providing a highly accurate mass measurement of the molecular ion. This allows for the unambiguous determination of the molecular formula.

For this compound (C₁₂H₁₄O₂), the expected monoisotopic mass is 190.0994 g/mol . HRMS can confirm this with high precision.

The fragmentation pattern observed in the mass spectrum provides further structural information. For cinnamic acid and its derivatives, common fragmentation pathways include the loss of a water molecule (H₂O), a carboxyl group (COOH), or carbon dioxide (CO₂). nih.govmdpi.com Key fragmentation for cinnamic acid itself shows a characteristic loss of the carboxyl group, leading to a prominent styrene fragment. mdpi.com A similar fragmentation pattern is expected for the isopropyl derivative, which would aid in confirming the presence of the cinnamic acid backbone. The fragmentation of hydroxyl-cinnamic acids often involves the loss of CO₂ from the carboxyl group. nih.gov

Table 3: Key Ions in the HRMS of this compound

| Ion | Description | Expected m/z |

|---|---|---|

| [M]⁺ | Molecular Ion | 190.0994 |

| [M-H₂O]⁺ | Loss of water | 172.0888 |

| [M-COOH]⁺ | Loss of carboxyl radical | 145.1017 |

Surface-Enhanced Raman Spectroscopy (SERS) for Adsorption Studies

Surface-Enhanced Raman Spectroscopy (SERS) is a highly sensitive technique used to study the adsorption behavior of molecules on metal surfaces, typically silver or gold nanoparticles. nih.govrsc.org For this compound, SERS can provide insights into its orientation and interaction with the metal substrate.

Studies on similar molecules, such as p-dimethylamino cinnamic acid, have shown that the molecule adsorbs onto silver nanoparticles, and the resulting SERS spectra are dominated by in-plane benzene ring vibrations. linfield.edu This suggests that the benzene ring is oriented either tilted or perpendicular to the nanoparticle surface. The interaction with the surface is often through the carboxylate group, which can lead to enhancement of the carboxylate stretching vibrations. linfield.eduresearchgate.net

The orientation of the molecule on the surface can be inferred from which vibrational modes are enhanced. A strong enhancement of the ring breathing mode would suggest an interaction of the π-system of the phenyl ring with the metal surface. Conversely, strong enhancement of the carboxylate symmetric and asymmetric stretching modes would indicate that the molecule binds to the surface through the carboxylate group. For some substituted propenoic acids, a bidentate carboxyl bonded species has been suggested based on the enhancement of the νCOO⁻ band around 1394 cm⁻¹. researchgate.net The specific orientation and interaction of this compound would depend on factors such as the pH of the solution and the nature of the SERS substrate.

Computational and Theoretical Investigations of 3 4 Propan 2 Ylphenyl Prop 2 Enoic Acid and Derivatives

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a primary method for investigating the electronic structure and properties of medium to large-sized organic molecules due to its favorable balance of accuracy and computational cost. nih.govuobaghdad.edu.iq This approach is used to predict a wide range of molecular properties, including stable conformations, electronic behavior, vibrational spectra, and thermodynamic parameters associated with chemical reactions. While specific DFT studies focusing exclusively on 3-(4-propan-2-ylphenyl)prop-2-enoic acid are limited in publicly accessible literature, the principles and methodologies can be illustrated using data from its parent compound, cinnamic acid, and related derivatives.

Conformational analysis is used to identify the most stable three-dimensional arrangements of a molecule, known as conformers. For a molecule like this compound, rotation around single bonds, particularly the C-C bond between the acrylic acid moiety and the phenyl ring, gives rise to different conformers. The relative stability of these conformers is determined by their potential energies, with the lowest energy conformer being the most abundant at equilibrium.

DFT calculations are highly effective for this analysis. By systematically rotating specific dihedral angles and calculating the energy at each step, a potential energy surface can be mapped to locate energy minima (stable conformers) and transition states.

For the parent compound, cinnamic acid, DFT studies have investigated the relative stability of its s-cis and s-trans conformers, which are defined by the arrangement around the C-C single bond of the propenoic acid group. Calculations at the B3LYP/6-311++G(d,p) level of theory have shown that in the gas phase, the s-cis isomer of cinnamic acid is slightly more stable than the s-trans conformer. scielo.org.mxresearchgate.net The energy difference is small, indicating that both conformers can coexist. The presence of solvents does not significantly alter this preference. scielo.org.mxjmcs.org.mx The isopropyl group in this compound would introduce additional conformational possibilities due to the rotation of the isopropyl group itself, but the fundamental s-cis/s-trans equilibrium of the acrylate (B77674) backbone is expected to be similar.

Table 1: Calculated Relative Energies of Cinnamic Acid Conformers (Illustrative) This table presents data for cinnamic acid as an analogue to illustrate the principles of conformational analysis.

| Conformer | Total Energy (kJ/mol) | Relative Energy (kJ/mol) | Rotational Barrier (kJ/mol) |

|---|---|---|---|

| s-cis | -1308474.361 | -2.34 | 34.02 |

| s-trans | -1308472.044 | 0.00 | 31.67 |

| Transition State | -1308440.360 | 31.68 | - |

Data sourced from DFT B3LYP/6-311++G(d,p) calculations on cinnamic acid. researchgate.net

Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental to understanding a molecule's chemical reactivity and electronic properties. The HOMO is the orbital from which a molecule is most likely to donate electrons, characterizing its nucleophilic nature. The LUMO is the orbital that is most likely to accept electrons, indicating its electrophilic nature. semanticscholar.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. irjweb.com A small energy gap suggests that the molecule is easily excitable, indicating higher chemical reactivity and lower kinetic stability. semanticscholar.org This gap is also crucial in predicting the electronic absorption spectra of a molecule, as it relates to the energy of the lowest-lying electronic transition. scielo.org.mx

For cinnamic acid derivatives, the HOMO is typically distributed over the entire π-system, including the phenyl ring and the propenoic acid moiety, while the LUMO is also delocalized across the molecule. The presence of substituents on the phenyl ring can significantly alter the energies of these orbitals. An electron-donating group, such as the isopropyl group in this compound, is expected to raise the HOMO energy level, making the molecule a better electron donor compared to unsubstituted cinnamic acid.

Table 2: Frontier Molecular Orbital Energies for p-Coumaric Acid (Illustrative) This table presents data for p-coumaric acid, a structurally related phenolic acid, to illustrate typical FMO energy values.

| Parameter | Energy (eV) - Vacuum | Energy (eV) - Water |

|---|---|---|

| EHOMO | -6.04 | -5.99 |

| ELUMO | -1.58 | -1.52 |

| ΔE (HOMO-LUMO Gap) | 4.46 | 4.47 |

Data from DFT B3LYP/6-311+G(2d,2p) calculations on p-coumaric acid. semanticscholar.orgcmst.eu

Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides a molecular fingerprint based on the vibrations of chemical bonds. DFT calculations are used to compute the harmonic vibrational frequencies and their corresponding intensities. Comparing the calculated vibrational spectrum with experimental data allows for a detailed and accurate assignment of the observed spectral bands to specific molecular motions. nih.gov

For a molecule like this compound, key vibrational modes would include:

O-H stretching of the carboxylic acid group.

C=O stretching of the carbonyl group.

C=C stretching of the olefinic bond and the aromatic ring.

C-H stretching from the aromatic ring, vinyl group, and isopropyl substituent.

Various bending and deformation modes.

DFT studies on cinnamic acid have shown excellent agreement between calculated and experimental spectra. scielo.org.mxnih.gov For example, the prominent C=O stretching vibration in cinnamic acid is observed experimentally around 1688 cm⁻¹ and calculated to be at 1739 cm⁻¹ (before scaling). scielo.org.mx The olefinic C=C stretch is observed at 1627 cm⁻¹ and calculated at 1640 cm⁻¹. scielo.org.mx Such calculations would be invaluable for interpreting the complex vibrational spectrum of this compound, particularly in assigning the modes associated with the isopropyl group.

Table 3: Selected Calculated Vibrational Frequencies for Cinnamic Acid (Illustrative) This table presents data for cinnamic acid to demonstrate the results of vibrational frequency calculations.

| Vibrational Mode | Calculated Wavenumber (cm⁻¹) | Experimental Wavenumber (cm⁻¹) | Assignment |

|---|---|---|---|

| ν(O-H) | 3599 | ~3000 (broad) | Carboxylic acid O-H stretch |

| ν(C-H)ring | 3054-3006 | 3067/3027 | Phenyl C-H stretch |

| ν(C=O) | 1739 | 1688 | Carbonyl stretch |

| ν(C=C)olefin | 1640 | 1627 | Olefinic C=C stretch |

Data sourced from DFT B3LYP/6-311++G(d,p) calculations on cinnamic acid. scielo.org.mx

Many phenolic acids and their derivatives are known for their antioxidant properties, which arise from their ability to scavenge harmful free radicals. One of the primary mechanisms for this activity is Hydrogen Atom Transfer (HAT), where the antioxidant molecule donates a hydrogen atom to a radical, thereby neutralizing it. nih.gov

The feasibility of the HAT mechanism is quantified by the Bond Dissociation Enthalpy (BDE) of the bond being broken (typically an O-H bond). A lower BDE indicates a weaker bond, meaning the hydrogen atom can be donated more easily, which corresponds to higher antioxidant activity. researchgate.net DFT calculations provide a reliable method for computing BDE values. nih.gov

For this compound, the relevant bond for antioxidant activity via HAT would be the O-H bond of the carboxylic acid group. While carboxylic acids are generally not potent HAT donors compared to phenols, computational studies on related phenolic acids like p-coumaric acid show how substituents influence BDE. The 4-hydroxyl group in p-coumaric acid is the primary site of H-atom donation. DFT calculations (B3LYP/6-311++G(d,p)) for p-coumaric acid place its phenolic O-H BDE at approximately 82.0 kcal/mol in the gas phase, a value indicative of good antioxidant potential. nih.gov

Table 4: Calculated O-H Bond Dissociation Enthalpy for p-Coumaric Acid (Illustrative) This table presents BDE data for p-coumaric acid, a potent antioxidant, to illustrate the concept.

| Compound | Bond | BDE (kcal/mol) - Gas Phase | BDE (kcal/mol) - Benzene | BDE (kcal/mol) - Water |

|---|---|---|---|---|

| p-Coumaric Acid | 4-OH | 82.0 | 81.9 | 81.7 |

Data from DFT B3LYP/6-311++G(d,p) calculations. nih.gov

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. readthedocs.io It is a valuable tool for identifying the distribution of charge and predicting a molecule's reactivity towards electrophilic and nucleophilic attack. youtube.com

The MEP map is color-coded to indicate different potential values:

Red: Regions of most negative electrostatic potential, typically associated with lone pairs on electronegative atoms (like oxygen). These are sites susceptible to electrophilic attack.

Blue: Regions of most positive electrostatic potential, usually found around hydrogen atoms bonded to electronegative atoms. These are sites for nucleophilic attack.

Green/Yellow: Regions of intermediate or near-zero potential.

For this compound, an MEP map would show a strong negative potential (red) around the carbonyl oxygen of the carboxylic acid group, making it a primary site for interactions with electrophiles or hydrogen bond donors. The hydrogen atom of the hydroxyl group would exhibit a positive potential (blue), identifying it as the most acidic proton and a site for nucleophilic interaction. The phenyl ring and isopropyl group would show regions of intermediate potential.

Molecules with extended π-conjugated systems and significant charge asymmetry can exhibit nonlinear optical (NLO) properties. When subjected to a strong external electric field (like that from a laser), these materials can alter the frequency, phase, or amplitude of the incident light. The NLO response is quantified by polarizability (α) and hyperpolarizabilities (β, γ). scielo.org.mx

DFT and Time-Dependent DFT (TD-DFT) are standard methods for calculating these properties. jmcs.org.mx Molecules with a large first hyperpolarizability (β) are of interest for second-harmonic generation and other NLO applications. A common design strategy for NLO molecules is to connect an electron-donating group (D) to an electron-accepting group (A) through a π-conjugated bridge (D-π-A).

In this compound, the isopropylphenyl group acts as a modest electron donor and the acrylic acid moiety acts as an electron acceptor. While its NLO response is not expected to be exceptionally large, it serves as a basic D-π-A framework. Computational studies on more complex cinnamic acid derivatives have shown that enhancing the donor and acceptor strengths significantly increases the hyperpolarizability. scielo.org.mxresearchgate.net For instance, attaching a strong donor like triphenylamine (B166846) to an α-cyanocinnamic acid acceptor results in a very high predicted NLO response. jmcs.org.mx

Time-Dependent Density Functional Theory (TD-DFT) for Excited States

Time-Dependent Density Functional Theory (TD-DFT) is a powerful quantum chemical method used to investigate the electronic excited states of molecules. rsc.orgnih.gov It is widely employed to predict and interpret UV-Vis absorption spectra, which arise from electronic transitions between molecular orbitals. nih.gov For cinnamic acid derivatives, TD-DFT calculations are crucial for understanding their photophysical properties, particularly their potential as UV-filtering agents.

Studies on related compounds, such as methoxy (B1213986) cinnamic acid derivatives, have utilized TD-DFT to analyze their UV-vis absorption spectra. researchgate.net These investigations reveal that the primary electronic transitions are of the π→π* type, involving electron delocalization across the aromatic ring and the propenoic acid moiety, which is fundamental to their ability to absorb UV radiation. science.gov For instance, TD-DFT calculations on trans-4-(trifluoromethyl)cinnamic acid have been used to evaluate its electronic properties and UV-Visible spectral characteristics. niscpr.res.in Such theoretical analyses can determine the maximum absorption wavelength (λmax) and the oscillator strength of electronic transitions, providing a theoretical basis for the compound's UV-filtering efficacy and stability. researchgate.net The method can also assess how the molecular environment, such as different solvents or inclusion in a host molecule like cyclodextrin, affects the electronic transitions and absorption spectra. researchgate.netresearchgate.net

Quantum Mechanics/Molecular Mechanics (QM/MM) Approaches

To accurately model chemical reactions and interactions within the complex environment of a biological system, such as an enzyme's active site, hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods are employed. This approach treats the region of primary chemical interest (e.g., the substrate and key active site residues) with high-accuracy quantum mechanics, while the larger protein environment is described using computationally less expensive molecular mechanics.

A prominent application of this method was in the study of the enzyme CYP199A4, a cytochrome P450, and its catalytic activity on substrates structurally similar to this compound, such as 4-propionylbenzoic acid (4-pIBA). tandfonline.com QM/MM molecular dynamics simulations were used to predict the regioselective hydroxylation of the substrate, determining that the reaction favors the production of the (S)-enantiomer. tandfonline.com These simulations provided mechanistic insights into how specific mutations in the enzyme (e.g., F182L) can alter its function, enabling C-C bond cleavage by allowing the substrate to approach the enzyme's heme-oxidizing center more closely. tandfonline.com Such studies are critical for understanding enzyme mechanisms at a molecular level and for the rational design of enzyme inhibitors or novel biocatalysts.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistically significant correlation between the structural or physicochemical properties of a series of compounds and their biological activity. nih.govresearchgate.net These models, once validated, can predict the activity of new, unsynthesized compounds, thereby guiding drug discovery efforts and reducing the need for extensive experimental screening. nih.gov

For cinnamic acid derivatives, QSAR models have been successfully developed for a range of biological activities. For example, a 3D-QSAR model was built to understand the pharmacophoric requirements for substituted cinnamic acyl sulfonamide derivatives to act as tubulin polymerization inhibitors. nih.gov Another study developed a robust QSAR model for 4-alkoxy cinnamic analogues to predict their anticancer activity against P388 leukemia cells, using 3D descriptors and a Genetic Algorithm-Multiple Linear Regression (GA-MLR) method. jksus.org Furthermore, QSAR has been applied to a dataset of cinnamic acid derivatives to describe their antitubercular activity, identifying key geometrical and electronic properties that influence their efficacy against Mycobacterium tuberculosis. nih.gov These models provide valuable information on how modifications to the cinnamic acid scaffold, such as substitutions on the phenyl ring or alterations to the acrylic acid side chain, can impact a specific biological outcome.

Molecular Docking and Protein-Ligand Interaction Studies

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor, such as a protein or enzyme. It is extensively used to understand the molecular basis of ligand recognition and to screen virtual libraries of compounds for potential binders.

The interactions of cinnamic acid derivatives and their analogues with cytochrome P450 enzymes are of significant interest due to the central role of these enzymes in drug metabolism. Computational studies, including molecular dynamics (MD) and QM/MM simulations, have been used to investigate how substrates bind within the active site of CYP199A4. tandfonline.com These simulations revealed the precise orientation of a substrate analogue relative to the heme cofactor, which is essential for predicting the outcome of oxidative reactions like hydroxylation. tandfonline.com The studies identified key amino acid residues that stabilize the substrate in a productive binding pose, facilitating the catalytic process.

Molecular docking has been widely applied to predict the binding of this compound derivatives to a diverse array of therapeutic targets.

Tubulin: Several studies have identified cinnamic acid derivatives as antitubulin agents that inhibit cancer cell proliferation. Docking simulations have shown that these compounds can bind to the colchicine-binding site on β-tubulin. nih.govnih.govresearchfloor.org For example, cinnamic acyl sulfonamide and cinnamic acyl 1,3,4-thiadiazole (B1197879) amide derivatives have been docked into this site to determine their probable binding models, explaining their potent tubulin polymerization inhibitory activity. nih.govnih.gov

Protein Tyrosine Phosphatase 1B (PTP1B): As a key regulator in insulin (B600854) signaling, PTP1B is a target for type 2 diabetes. tandfonline.com Docking studies have shown that hydroxycinnamic acids can bind to the PTP1B active site. tandfonline.comtandfonline.com Kinetic studies confirmed that o-hydroxycinnamic acid and p-hydroxycinnamic acid act as non-competitive inhibitors of PTP1B. nih.gov

α-glucosidase: This enzyme is a target for managing diabetes. Molecular docking has been used to screen and design cinnamic acid derivatives as α-glucosidase inhibitors. ui.ac.idorientjchem.orgresearchgate.net Studies on novel cinnamic acid magnolol (B1675913) derivatives demonstrated potent inhibitory activity, and docking simulations were used to explore the binding interactions responsible for this inhibition. nih.gov

Lymphocyte-Specific Kinase (Lck): Lck is a tyrosine kinase involved in T-cell signaling and is a target for autoimmune diseases and cancer. A network pharmacology study identified trans-p-hydroxy cinnamic acid methyl ester as a potential ligand for Lck, with a calculated binding affinity of -7.641 kcal/mol, suggesting a significant interaction. nih.gov

SIRT2: Sirtuin 2 is a member of the histone deacetylase family and is a target for neurodegenerative diseases and cancer. Derivatives such as N-(3-(4-hydroxyphenyl)-propenoyl)-amino acid tryptamides have been identified as potent and selective SIRT2 inhibitors.

EGFR: The Epidermal Growth Factor Receptor is a well-known oncology target. Cinnamic acid derivatives containing pyrazole (B372694) moieties have been designed as EGFR inhibitors, and molecular docking has been used to analyze their binding models within the kinase domain. rsc.org

Neuraminidase: An essential enzyme for influenza virus replication, neuraminidase is a key antiviral target. Cinnamic acid-piperazine hybrids and other analogues have been designed to bind within the 430-cavity of the neuraminidase active site, representing an alternative binding mechanism compared to existing drugs. researchgate.netresearchgate.netnih.govnih.gov

The power of molecular docking lies in its ability to detail the specific interactions that stabilize a ligand within a protein's binding pocket. For cinnamic acid derivatives, these studies have consistently highlighted the importance of several types of interactions.

Hydrogen bonds are frequently observed between the carboxylic acid group of the ligand and polar or charged residues in the active site. For example, docking of caffeic acid into the tubulin active site showed hydrogen bonds with residues such as GLN B:11 and GLY B:144. researchfloor.org Similarly, in the active site of α-glucosidase, key hydrogen bonds with residues like ASP537 are crucial for binding. researchgate.net

Hydrophobic interactions also play a critical role, particularly for the phenyl ring and its substituents, such as the isopropyl group of this compound. This group can engage in van der Waals and π-alkyl interactions with nonpolar residues in the binding pocket, contributing significantly to binding affinity. For instance, in the colchicine (B1669291) binding site of tubulin, hydrophobic residues help anchor the phenyl ring of the inhibitor. nih.gov Docking of cinnamic acid derivatives into the PTP1B active site revealed interactions with key residues in the WPD loop, such as Trp179, which are vital for inhibitor affinity. tandfonline.com

The combination of these binding forces, as elucidated by computational models, provides a comprehensive picture of molecular recognition and a rational basis for the design of more potent and selective derivatives.

Data Tables

Table 1: Summary of Molecular Docking Studies on Cinnamic Acid Derivatives with Various Protein Targets This table is interactive. Click on headers to sort.

| Target Enzyme/Receptor | Derivative Class | Key Finding / Binding Energy | Interacting Residues (Examples) | Reference(s) |

|---|---|---|---|---|

| Tubulin | Cinnamic Acyl Sulfonamides | Binds to colchicine site, potent inhibitor (IC₅₀ = 0.88 µM) | Not specified | nih.gov |

| Tubulin | Caffeic Acid | Binding Energy: -5.7 kcal/mol | GLN B:11, GLY B:144, THR B:145 | researchfloor.org |

| PTP1B | Friedelane (Triterpenoid) | Binding Energy: -8.5 kcal/mol | Trp179, Gly183, Asp48, Ser216, Arg221 | tandfonline.com |

| PTP1B | p-Hydroxycinnamic acid | Non-competitive inhibitor | Not specified | nih.gov |

| α-glucosidase | Cinnamic Acid Magnolol Deriv. | Potent inhibitor (IC₅₀ = 5.11 µM) | Not specified | nih.gov |

| α-glucosidase | trans-Cinnamic Acid | Binding Energy: -5.1 kcal/mol | Not specified | cabidigitallibrary.org |

| Lck | trans-p-hydroxy cinnamic acid methyl ester | Binding Energy: -7.641 kcal/mol | Not specified | nih.gov |

| EGFR | Pyrazole-Cinnamic Acid Deriv. | Potent inhibitor (IC₅₀ = 0.21 µM) | Not specified | rsc.org |

| Neuraminidase | Cinnamic Acid-Piperazine Hybrid | Binds to 430-cavity | Not specified | researchgate.netnih.gov |

Theoretical Pharmacophore Determinations for Cinnamic Acid Derivatives

The theoretical determination of pharmacophores for cinnamic acid derivatives, including compounds structurally related to this compound, is a critical step in modern drug discovery. It allows for the identification of essential structural features required for a specific biological activity and facilitates the design of novel, more potent molecules. These computational studies often involve techniques such as 3D-QSAR (Three-Dimensional Quantitative Structure-Activity Relationship) and molecular docking to elucidate the key molecular interactions between the cinnamic acid scaffold and its biological target.

Pharmacophore models for cinnamic acid derivatives have been developed for a range of biological activities, including anticancer, antimicrobial, and enzyme inhibitory effects. These models typically highlight a common spatial arrangement of features such as hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, and aromatic rings.

For instance, in the context of anticancer activity, pharmacophore models for cinnamic acid derivatives as tubulin inhibitors have been identified. One such study generated a six-point pharmacophore model (AAARRR) which included three hydrogen bond acceptors and three aromatic ring features. nih.gov This model demonstrated a strong correlation between the pharmacophoric features and the cytotoxic activity of the compounds against cancer cell lines. nih.gov The development of such models is instrumental in screening large compound databases to identify new potential anticancer agents. nih.gov

Similarly, pharmacophore-based studies have been employed to design and identify novel inhibitors of enzymes like matrix metalloproteinases (MMPs), which are implicated in cancer progression. For MMP-2 and MMP-9 inhibitors, a five-point pharmacophore model (AAARR) was developed, comprising two hydrogen bond acceptors, one hydrogen bond donor, one aromatic ring, and one hydrophobic group. periodikos.com.br This model suggested that electron-withdrawing features, along with hydrophobic and hydrogen bond donor/acceptor groups, are crucial for the inhibitory potential of hydroxamate-based cinnamic acid derivatives. periodikos.com.br

The following table summarizes key pharmacophoric features identified for cinnamic acid derivatives in various computational studies:

| Biological Target | Key Pharmacophoric Features | Reference |

| Tubulin | 3 Hydrogen Bond Acceptors, 3 Aromatic Rings | nih.gov |

| Matrix Metalloproteinases (MMP-2, MMP-9) | 2 Hydrogen Bond Acceptors, 1 Hydrogen Bond Donor, 1 Aromatic Ring, 1 Hydrophobic Group | periodikos.com.br |

| Escherichia coli β-glucuronidase | Hydrogen atom at R1, Bulky groups at R9 | nih.gov |

This table is for illustrative purposes and summarizes findings from different studies on various cinnamic acid derivatives. The specific features may vary depending on the target and the specific chemical scaffold.

Furthermore, molecular docking studies often complement pharmacophore modeling by providing insights into the binding modes of cinnamic acid derivatives within the active sites of their target proteins. For example, in the study of Escherichia coli β-glucuronidase inhibitors, docking analysis revealed that the active compound, caffeic acid ethyl ester, binds to the active site through interactions with specific amino acid residues like Asp163, Tyr468, and Glu504. nih.gov Such detailed interaction maps are invaluable for the rational design of more potent and selective inhibitors.

While a specific pharmacophore model for this compound is not extensively documented in the reviewed literature, the general principles derived from studies on analogous cinnamic acid derivatives can provide a foundational understanding. The presence of the carboxylic acid group (a potential hydrogen bond donor and acceptor), the aromatic phenyl ring (a hydrophobic and aromatic feature), and the propan-2-yl substituent (a hydrophobic group) in this compound suggests that these moieties are likely to be key components of its pharmacophoric profile. Future computational studies could build upon this knowledge to develop a specific pharmacophore model for this compound and its derivatives, aiding in the exploration of their therapeutic potential.

Structure Activity Relationship Sar and Pharmacophore Studies of 3 4 Propan 2 Ylphenyl Prop 2 Enoic Acid Derivatives

General Principles of SAR in Cinnamic Acid Analogs

The fundamental structure of cinnamic acid is a versatile template for developing bioactive molecules. researchgate.net Its biological potential is governed by three main components: the phenyl ring, the α,β-unsaturated carbonyl system (the acrylic acid side chain), and the carboxylic acid group. nih.govnih.gov Each of these parts can be modified to enhance or alter the compound's activity. nih.govresearchgate.net

The trans configuration of the double bond in the side chain is the most common and generally more stable form. nih.gov The conjugated system, which includes the aromatic ring and the double bond, plays a vital role in the molecule's electronic properties and its ability to interact with biological targets. researchgate.net The biological activities of various cinnamic acid derivatives are often attributed to the specific nature and position of substituent groups on this basic framework. nih.govsemanticscholar.org Modifications to any of these regions can significantly impact the compound's efficacy as an antimicrobial, anticancer, antioxidant, or enzyme inhibitory agent. nih.govnih.gov

Key structural features generally associated with the activity of cinnamic acid analogs include:

The Aromatic Ring: Acts as a hydrophobic region and a scaffold for various substituents that can modulate electronic properties and steric interactions.

The Prop-2-enoic Acid Side Chain: The presence and configuration of the double bond are often crucial for activity. The geometry of this linker region dictates the spatial arrangement of the aromatic ring and the carboxyl group.

The Carboxylic Acid Group: Functions as a hydrogen bond donor and acceptor, which is critical for anchoring the molecule to the active sites of enzymes and receptors.

Influence of Substituent Modifications on Molecular Interactions

Substitutions on the aromatic ring of the cinnamic acid scaffold are a primary strategy for modulating biological activity. The type, number, and position of these substituents can profoundly influence the molecule's electronic and steric properties, thereby affecting its interaction with target proteins. nih.govnih.gov

Electron-donating groups, such as hydroxyl (-OH) and methoxy (B1213986) (-OCH3), are common in naturally occurring and synthetic cinnamic acid derivatives. nih.gov The presence of hydroxyl groups, in particular, can enhance antioxidant activity. nih.gov For instance, the introduction of a second hydroxyl group often increases antioxidant power, as seen in the superior activity of dihydroxycinnamic acids like caffeic acid compared to monophenols. nih.gov The position of these groups is also critical; for example, m-hydroxy or p-methoxy substitutions have been noted as important for insulin-releasing effects.

Conversely, electron-withdrawing groups (e.g., nitro, chloro) can also enhance certain biological activities. Studies have shown that the presence of an electron-withdrawing group, particularly at the para position of the phenyl ring, can lead to significant antitubercular and antifungal activity. nih.gov

The table below summarizes the impact of various aromatic ring substitutions on the biological activities of cinnamic acid analogs.

| Substituent Group | Position(s) | General Effect on Activity | Example Activity Enhanced |

| Hydroxyl (-OH) | ortho, para | Generally increases activity, especially antioxidant potential. nih.govnih.gov | PTP1B Inhibition, Antioxidant. nih.gov |

| Methoxy (-OCH3) | para | Can increase activity; often associated with metabolic effects. | Insulin (B600854) Secretion. |

| Chloro (-Cl), Bromo (-Br) | meta, para | Can increase activity, particularly antimicrobial. nih.gov | Antifungal, Herbicidal. nih.govnih.gov |

| Nitro (-NO2) | ortho, meta, para | Often enhances antimicrobial and anticancer properties. nih.govnih.gov | Antitubercular, Herbicidal. nih.govnih.gov |

| Trifluoromethyl (-CF3) | para | Can significantly enhance growth inhibition activity. mdpi.com | Plant Growth Inhibition. mdpi.com |

The acrylic acid side chain is a critical determinant of the biological activity of cinnamic acid derivatives. Modifications to this chain, including saturation of the double bond or changes in its stereochemistry, can have profound effects.

The α,β-unsaturation in the side chain is often essential for bioactivity. For instance, the free carboxylic acid and the presence of this unsaturation were found to be required for anti-tuberculosis activity. mdpi.com Saturation of the double bond to form a hydrocinnamic acid derivative can alter the molecule's conformation and electronic properties, which may increase or decrease its activity depending on the specific biological target. mdpi.com

Stereochemistry, specifically the geometry of the double bond, plays a crucial role. Cinnamic acids can exist as two geometric isomers: the E-form (trans) and the Z-form (cis). nih.gov The trans isomer is generally more common and thermodynamically stable. nih.gov However, studies have shown that the cis isomer can exhibit potent and distinct biological activities. For example, cis-cinnamic acid has been identified as a potent plant growth inhibitor. researchgate.net The different spatial arrangement of the phenyl ring and carboxylic acid group in E and Z isomers leads to different interactions with target receptors or enzymes. nih.gov The rational synthesis and study of Z-cinnamic acids have demonstrated their potential as unique molecules for specific applications, highlighting the importance of stereochemical control in drug design. nih.gov

Modification of the carboxylic acid group into an ester or an amide is a common strategy to create derivatives with altered physicochemical properties and biological activities. nih.govjst.go.jp This transformation primarily affects the molecule's polarity, lipophilicity, and hydrogen bonding capacity.

Esterification: Converting the carboxylic acid to an ester generally increases the compound's lipophilicity. This can enhance its ability to cross biological membranes, potentially leading to improved bioavailability. However, the esterification can also reduce the ability of the compound to form key hydrogen bonds with a target enzyme if the free carboxylic acid is required for binding. researchgate.net Studies comparing cinnamic acid esters and amides have shown that esters can exhibit stronger inhibitory activities against certain enzymes like monoamine oxidase B (MAO-B) and butyrylcholinesterase (BChE). jst.go.jp For instance, p-coumaric acid phenethyl ester was identified as a potent MAO-B inhibitor. jst.go.jp

Amidation: The formation of an amide linkage also alters the molecule's properties. Cinnamic acid amides have been shown to possess a range of biological activities, including antioxidant and herbicidal effects. nih.govnih.gov In some cases, amides exhibit more potent free radical scavenging activity compared to their corresponding esters. jst.go.jp The specific amine used for amidation can also introduce new pharmacophoric features, further modulating the compound's activity. For example, creating hybrid molecules by linking cinnamic acids to β-blocker drugs like propranolol via an amide bond has resulted in compounds with potent lipoxygenase inhibitory activity. nih.gov

The choice between an ester and an amide linkage can therefore direct the derivative towards different biological targets and activities.

| Modification | Change in Physicochemical Properties | Impact on Bioactivity | Example |

| Ester Linkage | Increases lipophilicity; removes acidic proton. | Can enhance membrane permeability. May show stronger inhibition for certain enzymes. jst.go.jp | p-Coumaric acid esters are potent MAO-B inhibitors. jst.go.jp |

| Amide Linkage | Alters hydrogen bonding potential; can increase structural diversity. | Can enhance antioxidant activity. Activity is highly dependent on the amine moiety. nih.govjst.go.jp | Cinnamic amides can be potent herbicides and LOX inhibitors. nih.govnih.gov |

Pharmacophore Elucidation for Specific Biological Activities

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. For cinnamic acid derivatives, this involves defining the spatial relationships between features like hydrogen bond donors/acceptors, aromatic rings, and hydrophobic groups that are crucial for binding to a particular biological target. nih.gov

Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition:

PTP1B is a key negative regulator in the insulin signaling pathway, making it a significant target for the treatment of diabetes and obesity. nih.gov Cinnamic acid derivatives have been identified as inhibitors of this enzyme. SAR studies reveal that the inhibitory potency is highly dependent on the substitution pattern of the aromatic ring.

The key pharmacophoric features for PTP1B inhibition by cinnamic acid derivatives include:

Aromatic Ring: Provides a hydrophobic scaffold that interacts with non-polar residues in the enzyme's active site.

Hydrogen Bond Donor/Acceptor: A hydroxyl group on the aromatic ring is crucial for activity. Studies have shown that o-hydroxycinnamic acid and p-hydroxycinnamic acid are among the most potent inhibitors, suggesting the hydroxyl group forms a critical hydrogen bond with the enzyme. nih.gov

Carboxylic Acid Group: This group also acts as a hydrogen bond donor/acceptor, likely anchoring the inhibitor within the active site.

The inhibition is often non-competitive, indicating that the derivatives bind to a site other than the primary catalytic site, causing a conformational change that reduces the enzyme's activity. nih.gov

α-Glucosidase Inhibition:

α-Glucosidase is an intestinal enzyme responsible for breaking down complex carbohydrates into absorbable monosaccharides. nih.gov Its inhibition can help manage postprandial hyperglycemia in diabetic patients. nih.govnih.gov Several cinnamic acid derivatives have shown potent α-glucosidase inhibitory activity.

Pharmacophore models and SAR studies for α-glucosidase inhibition suggest the following features are important: researchgate.netugm.ac.idui.ac.id

Aromatic Ring with Specific Substituents: The presence of hydroxyl and/or methoxy groups on the phenyl ring is critical. Derivatives like caffeic acid, ferulic acid, and isoferulic acid are potent inhibitors. nih.gov This suggests that these groups participate in essential hydrogen bonding interactions with amino acid residues in the enzyme's active site.

Hydrophobic Moiety: The introduction of substituent groups on the benzene ring can enhance hydrophobic interactions within the active pocket of the enzyme. researchgate.net

Carboxylic Acid/Ester Group: While the acid itself can be active, modifications to this group, such as forming an ester like p-methoxyethyl cinnamate, can retain or enhance inhibitory potential. ugm.ac.id

Kinetic studies have revealed that these compounds often act as mixed-type or non-competitive inhibitors, binding to both the free enzyme and the enzyme-substrate complex. nih.gov

Structural Requirements for Other Modulatory Activities

Anti-tubulin Polymerization:

The inhibition of tubulin polymerization is a key mechanism for many anticancer agents. These agents often bind to specific sites on the tubulin protein, disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis. The colchicine (B1669291) binding site is a common target for such inhibitors. For cinnamic acid derivatives to exhibit anti-tubulin activity, several structural features are generally considered important.

A notable study on cinnamic acyl sulfonamide derivatives identified a potent tubulin inhibitor, compound 5a , with a benzdioxan group, which exhibited an IC50 of 0.88 µM for tubulin polymerization inhibition. nih.gov This suggests that modifications of the carboxylic acid end of the cinnamic acid scaffold can lead to potent anti-tubulin agents. Molecular docking simulations indicated that this compound likely binds to the colchicine binding site of tubulin. nih.gov A 3D-QSAR model was also developed, providing insights into the pharmacophore required for this activity. nih.gov

For derivatives of 3-(4-propan-2-ylphenyl)prop-2-enoic acid, the following structural aspects would likely be critical for anti-tubulin activity:

The Phenyl Ring and its Substitution: The 4-propan-2-yl (isopropyl) group is a bulky, hydrophobic substituent. Its presence and position on the phenyl ring would significantly influence the molecule's interaction with the hydrophobic pockets within the colchicine binding site of tubulin. The size and lipophilicity of this group are expected to be key determinants of binding affinity.

The Propenoic Acid Moiety: The α,β-unsaturated carbonyl system is a common feature in many biologically active molecules and can act as a Michael acceptor. The geometry of the double bond (typically trans) is crucial for maintaining the correct spatial orientation of the phenyl ring relative to the rest of the molecule, which is essential for fitting into the binding site.

Modification of the Carboxylic Acid: As seen with the cinnamic acyl sulfonamides, derivatization of the carboxylic acid group into amides, esters, or other bioisosteres could significantly enhance anti-tubulin activity. These modifications can alter the hydrogen bonding interactions with amino acid residues in the binding site and improve pharmacokinetic properties.

Interactive Data Table: Anti-tubulin Activity of Selected Cinnamic Acid Derivatives

While specific data for this compound derivatives is not available, the following table presents data for other cinnamic acid derivatives to illustrate the potential impact of structural modifications on anti-tubulin activity.

| Compound | Structure | Target | Activity (IC50) |

| Compound 5a | Cinnamic acyl sulfonamide with benzdioxan group | Tubulin Polymerization | 0.88 µM nih.gov |

| Compound 12h | N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)cinnamides | Tubulin Polymerization | Potent cytotoxic activity with IC50 of 0.29 ± 0.02 µM against A549 cell line nih.gov |

Allosteric Activation:

Allosteric modulation involves the binding of a molecule to a site on a protein that is distinct from the primary (orthosteric) binding site, leading to a change in the protein's conformation and activity. This can result in either activation or inhibition. While the concept is well-established, specific examples of cinnamic acid derivatives acting as allosteric activators are not well-documented in publicly available research.

However, a study did identify cinnamic acid derivatives as novel antagonists of the prokaryotic proton-gated ion channel GLIC, acting at a site below the classical orthosteric site, suggesting a potential for allosteric modulation within this class of compounds. acs.org

For a derivative of this compound to function as an allosteric activator, its structural features would need to allow it to bind to a specific allosteric pocket on a target protein. Key considerations would include:

Conformational Flexibility: The molecule would need to adopt a conformation that complements the allosteric binding site. The propenoic acid linker provides some rotational freedom, which could be important.

Specific Interactions: The isopropylphenyl group and the derivatized carboxyl group would need to form specific non-covalent interactions (e.g., hydrophobic, hydrogen bonding, van der Waals) with the amino acid residues of the allosteric site to induce the necessary conformational change for activation.

Further research, including high-throughput screening and computational modeling, would be necessary to explore the potential of this compound derivatives as allosteric modulators of specific protein targets.

Design and Development of Novel Derivatives and Scaffolds Based on 3 4 Propan 2 Ylphenyl Prop 2 Enoic Acid

Rational Design Strategies for Enhanced Biological Profiles

Rational drug design leverages the understanding of a biological target's structure and mechanism to create specific and potent inhibitors. For derivatives of 3-(4-Propan-2-ylphenyl)prop-2-enoic acid, this approach involves modifying its three key regions: the phenyl ring, the acrylic acid group, and the isopropyl moiety. The goal is to improve interactions with biological targets, thereby enhancing efficacy.

Structure-Activity Relationship (SAR) studies are crucial in this context, providing insights into how specific structural changes affect biological activity. researchgate.net For cinnamic acid derivatives, modifications often focus on:

Phenyl Ring Substitution: Introducing various substituents (e.g., hydroxyl, methoxy (B1213986), halogen groups) onto the phenyl ring can alter the molecule's electronic properties, lipophilicity, and steric profile. These changes can significantly impact target binding affinity and selectivity.

Carboxylic Acid Modification: The carboxylic acid group is a key site for forming esters or amides. These modifications can improve cell permeability and metabolic stability, effectively creating prodrugs that release the active acid form in vivo.

Double Bond Alteration: The α,β-unsaturated system can be modified, though this often changes the core nature of the scaffold.

The table below illustrates potential rational design strategies for modifying the parent compound to enhance specific biological properties.

| Modification Strategy | Target Moiety | Example Derivative | Intended Biological Profile Enhancement |

| Esterification | Carboxylic Acid | Methyl 3-(4-propan-2-ylphenyl)prop-2-enoate | Increased lipophilicity, improved membrane permeability |

| Amidation | Carboxylic Acid | 3-(4-Propan-2-ylphenyl)-N-(thiazol-2-yl)prop-2-enamide | Introduction of a new pharmacophore, potential for new target interactions |

| Ring Substitution | Phenyl Ring | 3-(2-Hydroxy-4-propan-2-ylphenyl)prop-2-enoic acid | Enhanced antioxidant activity, improved hydrogen bonding with target |

| Bioisosteric Replacement | Isopropyl Group | 3-(4-tert-Butylphenyl)prop-2-enoic acid | Increased steric bulk, potentially improved target selectivity |

Scaffold Hopping and Privileged Structures in Drug Discovery

Scaffold hopping is a drug design strategy that involves replacing the core molecular framework (scaffold) of a known active compound with a different, often bioisosteric, scaffold. dundee.ac.uk This technique aims to discover new drug candidates with improved properties such as enhanced potency, better ADME (absorption, distribution, metabolism, and excretion) profiles, or novel intellectual property. nih.gov

The cinnamic acid framework, found in this compound, can be considered a "privileged structure." Privileged structures are molecular scaffolds that are capable of binding to multiple biological targets with high affinity, making them valuable starting points for drug discovery. researchgate.net The versatility of the cinnamic acid core, with its phenyl, double bond, and carboxylic acid groups, allows for diverse interactions with various receptors and enzymes. mdpi.com

In the context of this compound, a scaffold hopping approach might replace the central phenylprop-2-enoic acid core with other structures known to possess similar spatial arrangements of key functional groups. For example, a thiazole (B1198619) or furan-based scaffold could be used to mimic the geometry and electronic properties of the original core while offering different physicochemical characteristics. mdpi.commdpi.com This can lead to the identification of compounds with significantly improved solubility or metabolic stability. dundee.ac.uk

Development of Hybrid Molecules and Conjugates

The development of hybrid molecules is an emerging strategy to combat complex and multifactorial diseases. nih.gov This approach involves covalently linking two or more distinct pharmacophores into a single molecule. The resulting hybrid is designed to interact with multiple biological targets simultaneously, potentially leading to synergistic effects and a more potent therapeutic outcome than the individual components. nih.gov

The cinnamic acid moiety is an ideal candidate for creating such hybrids due to its own broad spectrum of biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties. nih.gov Derivatives of this compound can be conjugated with other known active agents to create multi-target drugs.

Examples of pharmacophores that could be conjugated with the this compound scaffold include:

Thiazole derivatives: Known for a wide range of biological activities including antimicrobial and anticancer effects. nih.govresearchgate.net

Imidazole-containing moieties: As seen in the drug Ozagrel, an imidazole-substituted cinnamic acid derivative that acts as a thromboxane (B8750289) A2 synthase inhibitor. nih.gov

Phenolic compounds: To enhance antioxidant properties.

These hybrid molecules can offer improved efficacy and may help in overcoming drug resistance mechanisms.

Synthesis of Chiral Derivatives

Chirality plays a critical role in the biological activity of many drugs, as stereoisomers can have different pharmacological and toxicological profiles. Arylpropionic acids, a class to which derivatives of the title compound belong, are well-known for the stereospecific activity of their enantiomers (e.g., ibuprofen). humanjournals.com

The parent compound, this compound, is achiral due to the planar nature of its carbon-carbon double bond. However, chiral derivatives can be synthesized through several routes:

Asymmetric reduction: The double bond can be asymmetrically hydrogenated to create a chiral center at either the α- or β-carbon of the propanoic acid chain. This would yield chiral 3-(4-propan-2-ylphenyl)propanoic acid.

Asymmetric addition: Reactions such as asymmetric Michael additions to the α,β-unsaturated system can introduce chirality.

Use of chiral auxiliaries: Starting materials can be attached to a chiral auxiliary to direct the stereochemical outcome of subsequent reactions, followed by the removal of the auxiliary.

The synthesis of pro-chiral derivatives, which can be converted into chiral molecules in a subsequent step, is also a relevant strategy. nih.gov The development of stereoselective synthetic methods is essential for accessing enantiomerically pure derivatives, allowing for the evaluation of the biological activity of individual stereoisomers and the selection of the more potent and safer enantiomer for further development.

Future Directions in Research on 3 4 Propan 2 Ylphenyl Prop 2 Enoic Acid

Integration of Advanced Computational and Experimental Methodologies

The convergence of sophisticated computational modeling and empirical experimental validation is set to revolutionize the study of 3-(4-propan-2-ylphenyl)prop-2-enoic acid. In silico approaches, such as molecular docking and dynamics simulations, are becoming indispensable tools for predicting the binding affinities and interaction patterns of this compound with various biological targets. These computational models can significantly streamline the drug discovery process by identifying promising therapeutic targets and guiding the design of more potent and selective derivatives.

For instance, molecular docking studies can simulate the interaction of this compound with the active sites of enzymes implicated in various diseases. This allows researchers to visualize and analyze the binding modes, identify key interacting residues, and predict the binding energy, offering a theoretical basis for its biological activity. Such in silico analyses have been successfully employed for other cinnamic acid derivatives to predict their interactions with targets like matrix metalloproteinases (MMPs), which are involved in cancer progression, and acetylcholinesterase, a key enzyme in Alzheimer's disease.

These computational predictions, however, must be rigorously validated through experimental assays. Techniques such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy can provide atomic-level insights into the compound's structure and its complexes with biological macromolecules, confirming or refining the computational models. This iterative cycle of prediction and validation will accelerate the development of this compound-based therapeutics.

Exploration of Novel Synthetic Pathways

While traditional methods like the Perkin reaction and Knoevenagel condensation have been the cornerstones of cinnamic acid synthesis, the future lies in the development of more efficient, sustainable, and versatile synthetic routes to this compound and its analogs. wikipedia.orgiitk.ac.in Modern synthetic chemistry offers a plethora of innovative techniques that can be adapted for this purpose.

One promising avenue is the application of palladium-catalyzed cross-coupling reactions, such as the Heck reaction. organic-chemistry.orglibretexts.orgyoutube.comresearchgate.net The Heck reaction allows for the direct coupling of an aryl halide with an alkene, providing a powerful tool for the synthesis of substituted cinnamic acids with high stereoselectivity. youtube.com This method offers greater functional group tolerance and can be performed under milder conditions compared to traditional methods.

Furthermore, advancements in catalysis, including the use of novel ligands and more sustainable metal catalysts, are continuously improving the efficiency and environmental footprint of these reactions. The development of one-pot synthesis protocols and multicomponent reactions also holds significant promise for streamlining the production of a diverse library of this compound derivatives for high-throughput screening.

| Synthetic Method | Description | Potential Advantages for this compound Synthesis |

| Perkin Reaction | Condensation of an aromatic aldehyde with an acid anhydride (B1165640) in the presence of an alkali salt of the acid. wikipedia.orgiitk.ac.in | Well-established, good for initial synthesis. |